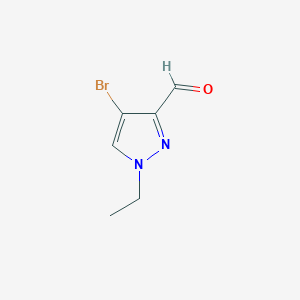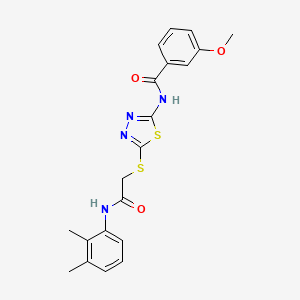
4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde is a useful research compound. Its molecular formula is C6H7BrN2O and its molecular weight is 203.039. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Heteroanellated Compounds 4-Bromo-1-ethyl-1H-pyrazole-3-carbaldehyde has been utilized in reactions with dinucleophiles to synthesize heteroanellated compounds, including those containing thiophene, pyrazole, pyrimidine, and thiazepine rings. This process involves a Michael-addition-dehydrogenation sequence, highlighting its utility in constructing complex heterocyclic structures (Neidlein & Schröder, 1992).
Ferrocenyl Pyrazole Derivatives The compound reacts with ferrocenyl-4,5-dihydropyrazoles to yield ferrocenyl-1-(4-pyridylmethyl)pyrazoles and related derivatives. These structures have been established through extensive spectroscopic analysis, showcasing its role in the synthesis of organometallic pyrazole compounds (López et al., 2004).
Aromatase and Reductase Inhibitors Utilized as a starting material for the synthesis of a series of potent inhibitors against 5α-reductase and aromatase, derived from 1,2,3-triazole derivatives. This highlights its potential in the development of therapeutic agents (El-Naggar et al., 2020).
Photophysical Studies The compound has been subject to photophysical studies, determining its emission spectrum in various solvents. These studies are significant for understanding its photophysical properties and potential applications in material science (Singh et al., 2013).
Antimicrobial Chitosan Derivatives It has been used to synthesize heteroaryl pyrazole derivatives that were further reacted with chitosan to form Schiff bases. These chitosan derivatives exhibited notable antimicrobial activity, demonstrating its application in developing antimicrobial materials (Hamed et al., 2020).
Ultrasound-Assisted Synthesis The compound is involved in the ultrasound-assisted synthesis of quinolinyl chalcones containing a pyrazole group, which showed promising antimicrobial properties. This emphasizes its utility in efficient synthetic methodologies and the development of biologically active compounds (Prasath et al., 2015).
Vilsmeier–Haack Reaction Approach A new series of pyrazole-carbaldehyde compounds was synthesized using a Vilsmeier–Haack formylation approach, displaying broad-spectrum antimicrobial activities. This underscores its versatility in synthetic organic chemistry and potential in drug discovery (Bhat et al., 2016).
Propiedades
IUPAC Name |
4-bromo-1-ethylpyrazole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-2-9-3-5(7)6(4-10)8-9/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFINZLHOAKPHDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tert-butyl (2R,3aS,6aS)-2-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate](/img/structure/B2546306.png)
![2-ethoxy-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2546308.png)

![7-Chloro-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride](/img/structure/B2546310.png)


![N-(2-methoxyphenethyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2546314.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide](/img/structure/B2546318.png)

![N-(1-Cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)butan-2-ylamino]acetamide](/img/structure/B2546322.png)

![N-[(2-Sulfamoylthiophen-3-yl)methyl]but-2-ynamide](/img/structure/B2546327.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2546329.png)
